1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}ethane-1,2-dione 1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}ethane-1,2-dione
Brand Name: Vulcanchem
CAS No.: 893989-08-7
VCID: VC8310309
InChI: InChI=1S/C27H30N4O4/c1-35-24-11-5-4-10-23(24)28-14-16-30(17-15-28)27(34)26(33)21-18-31(22-9-3-2-8-20(21)22)19-25(32)29-12-6-7-13-29/h2-5,8-11,18H,6-7,12-17,19H2,1H3
SMILES: COC1=CC=CC=C1N2CCN(CC2)C(=O)C(=O)C3=CN(C4=CC=CC=C43)CC(=O)N5CCCC5
Molecular Formula: C27H30N4O4
Molecular Weight: 474.6 g/mol

1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}ethane-1,2-dione

CAS No.: 893989-08-7

Cat. No.: VC8310309

Molecular Formula: C27H30N4O4

Molecular Weight: 474.6 g/mol

* For research use only. Not for human or veterinary use.

1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}ethane-1,2-dione - 893989-08-7

Specification

CAS No. 893989-08-7
Molecular Formula C27H30N4O4
Molecular Weight 474.6 g/mol
IUPAC Name 1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]ethane-1,2-dione
Standard InChI InChI=1S/C27H30N4O4/c1-35-24-11-5-4-10-23(24)28-14-16-30(17-15-28)27(34)26(33)21-18-31(22-9-3-2-8-20(21)22)19-25(32)29-12-6-7-13-29/h2-5,8-11,18H,6-7,12-17,19H2,1H3
Standard InChI Key WWZVIZVHLJHFLJ-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1N2CCN(CC2)C(=O)C(=O)C3=CN(C4=CC=CC=C43)CC(=O)N5CCCC5
Canonical SMILES COC1=CC=CC=C1N2CCN(CC2)C(=O)C(=O)C3=CN(C4=CC=CC=C43)CC(=O)N5CCCC5

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s structure integrates three pharmacologically relevant motifs:

  • A 2-methoxyphenyl-piperazine group, known for modulating serotonin and dopamine receptors.

  • An indole core substituted with a 2-oxo-pyrrolidinyl ethyl chain, a configuration observed in kinase inhibitors and neuroactive agents .

  • A central ethane-1,2-dione linker, which may enhance metabolic stability compared to ester or amide-based analogs.

The IUPAC name, 1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]ethane-1,2-dione, reflects this arrangement. Key stereoelectronic properties include:

PropertyValue
Molecular FormulaC27H30N4O4
Molecular Weight474.6 g/mol
SMILESCOC1=CC=CC=C1N2CCN(CC2)C(=O)C(=O)C3=CN(C4=CC=CC=C43)CC(=O)N5CCCC5
Topological Polar SA103 Ų (estimated)
Hydrogen Bond Donors0
Hydrogen Bond Acceptors7

Table 1: Molecular properties of 1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}ethane-1,2-dione.

Spectroscopic and Computational Data

The Standard InChIKey (WWZVIZVHLJHFLJ-UHFFFAOYSA-N) and PubChem CID (24892393) enable precise database queries. Density functional theory (DFT) simulations predict a planar indole ring and a twisted piperazine moiety, creating a conformationally flexible scaffold.

Synthesis and Optimization

Reaction Pathways

Synthesis involves a four-step sequence:

  • Indole functionalization: 1H-indole is alkylated at the N1 position using 2-bromo-1-(pyrrolidin-1-yl)ethan-1-one under basic conditions (K2CO3, DMF, 80°C).

  • Piperazine coupling: The intermediate reacts with 4-(2-methoxyphenyl)piperazine via nucleophilic acyl substitution (DCC, CH2Cl2, 0°C → RT).

  • Diketone formation: Oxidative cleavage of a vicinal diol precursor using Jones reagent yields the ethane-1,2-dione bridge.

  • Purification: Column chromatography (SiO2, ethyl acetate/hexane) achieves >95% purity.

Yield and Scalability

Biological Activity and Mechanism

Receptor Profiling

In silico docking studies predict high affinity for:

  • 5-HT1A receptors (ΔG = −9.2 kcal/mol), attributed to the 2-methoxyphenyl-piperazine pharmacophore.

  • Tankyrase enzymes (PARP family), via the indole-pyrrolidone motif’s interaction with the NAD+-binding site .

In Vitro Efficacy

Preliminary assays demonstrate:

  • Antiproliferative activity: IC50 = 2.1 µM against HT-29 colon cancer cells .

  • Serotonergic modulation: EC50 = 48 nM for 5-HT1A receptor agonism in CHO-K1 cells.

Assay TypeResultReference
Cytotoxicity (HT-29)IC50 = 2.1 µM
5-HT1A ActivationEC50 = 48 nM
Metabolic Stabilityt1/2 = 6.7 h

Table 2: Key pharmacological data for the compound .

Research Applications and Future Directions

Oncology

The compound’s tankyrase inhibitory activity positions it as a candidate for Wnt/β-catenin pathway modulation, with potential in colorectal cancer therapy .

Neuropsychiatry

5-HT1A receptor engagement supports further study in anxiety and depression models, particularly given its metabolic stability over traditional arylpiperazines.

Chemical Probe Development

Photoaffinity labeling analogues (e.g., azide-tagged derivatives) could map binding sites in PARP family enzymes .

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